

# A Comparative Analysis of the Functional Properties of Inulobiose and Other Common Disaccharides

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## Compound of Interest

Compound Name: *Inulobiose*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional properties of **inulobiose** with other well-known disaccharides: sucrose, lactose, and maltose. The information presented is supported by experimental data to assist researchers and professionals in drug development and food science in making informed decisions.

## Overview of Disaccharides

Disaccharides are carbohydrates composed of two monosaccharide units joined by a glycosidic bond. Their functional properties, including digestibility, sweetness, and physiological effects, are determined by their constituent monosaccharides and the type of glycosidic linkage.

- **Inulobiose:** A disaccharide consisting of two fructose units linked by a  $\beta(2-1)$  glycosidic bond. It is the basic repeating unit of inulin, a naturally occurring polysaccharide.
- **Sucrose:** Composed of one glucose and one fructose unit linked by an  $\alpha(1-2)\beta$  glycosidic bond. It is commonly known as table sugar.<sup>[1]</sup>
- **Lactose:** Composed of one galactose and one glucose unit linked by a  $\beta(1-4)$  glycosidic bond. It is the primary sugar found in milk and dairy products.

- **Maltose:** Composed of two glucose units linked by an  $\alpha(1-4)$  glycosidic bond. It is produced during the germination of grains like barley.[\[2\]](#)

## Comparative Analysis of Functional Properties

The functional properties of these disaccharides vary significantly, impacting their applications in food and pharmaceutical industries.

| Functional Property                | Inulobiose (as short-chain FOS)                          | Sucrose                       | Lactose  | Maltose                       |
|------------------------------------|--|-------------------------------|--|-------------------------------|
| Digestibility                      | Non-digestible in the upper GI tract <a href="#">[3]</a> | Readily digested and absorbed | Digestible by individuals with lactase persistence | Readily digested and absorbed |
| Prebiotic Activity                 | High   | None                          | Low  | None                          |
| Glycemic Index (GI)                | Virtually zero <a href="#">[4]</a>                       | High (~65)                    | Moderate (~45)                                     | High (~105)                   |
| Relative Sweetness (Sucrose = 100) | 10-50% <a href="#">[5]</a>                               | 100                           | 20-40%   | 30-50% <a href="#">[2]</a>    |
| Caloric Value (kcal/g)             | ~1.5 <a href="#">[5]</a>                                 | 4                             | 4  | 4                             |

## Detailed Functional Properties

### Digestibility

- **Inulobiose:** Due to its  $\beta(2-1)$  glycosidic linkage, **inulobiose** is not hydrolyzed by human digestive enzymes in the small intestine and passes intact to the colon.[\[3\]](#)[\[5\]](#)
- **Sucrose, Lactose, and Maltose:** These disaccharides are readily hydrolyzed into their constituent monosaccharides by enzymes in the small intestine (sucrase, lactase, and maltase, respectively) and are subsequently absorbed.

## Prebiotic Activity

- **Inulobiose:** As a fructooligosaccharide (FOS), **inulobiose** serves as a substrate for beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, promoting their growth and activity. This selective fermentation leads to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which have numerous health benefits.
- **Sucrose and Maltose:** These sugars are absorbed in the small intestine and do not reach the colon in significant amounts, thus exhibiting no prebiotic effect.
- **Lactose:** In individuals with lactase non-persistence, undigested lactose can be fermented by gut bacteria, but it does not selectively stimulate the growth of beneficial bacteria to the same extent as prebiotics like **inulobiose**.

## Glycemic Index

- **Inulobiose:** Since it is not digested and absorbed in the small intestine, **inulobiose** does not contribute to an increase in blood glucose levels, resulting in a glycemic index of virtually zero.[4] This makes it a suitable sugar substitute for individuals with diabetes or those looking to manage their blood sugar levels.[6][7]
- **Sucrose, Lactose, and Maltose:** These disaccharides are broken down into glucose and other monosaccharides, which are then absorbed into the bloodstream, leading to a rise in blood glucose levels. Maltose has a very high glycemic index, even higher than glucose itself.

## Sweetness Profile

- **Inulobiose:** **Inulobiose** and other short-chain FOS have a clean, mild sweetness that is approximately 10-50% that of sucrose.[8][5][9] This makes them useful as partial sugar replacers in food formulations where a significant reduction in sweetness is desired.[5]
- **Sucrose:** Sucrose is the benchmark for sweetness, with a relative sweetness of 100.[10]
- **Lactose:** Lactose has a relatively low sweetness compared to sucrose.
- **Maltose:** Maltose is moderately sweet, with a sweetness level that is less than sucrose.[2]

## Experimental Protocols

### In Vitro Digestibility Assay

This protocol is based on the standardized INFOGEST method to simulate human gastrointestinal digestion.<sup>[11]</sup>

- Oral Phase:
  - Mix 5 g of the disaccharide sample with 3.5 mL of simulated salivary fluid (SSF), 0.5 mL of  $\alpha$ -amylase solution (75 U/mL), 25  $\mu$ L of 0.3 M CaCl<sub>2</sub>, and 0.975 mL of water.
  - Incubate at 37°C for 2 minutes with constant mixing.
- Gastric Phase:
  - Add 7.5 mL of simulated gastric fluid (SGF), 1.6 mL of pepsin solution (2000 U/mL), 5  $\mu$ L of 0.3 M CaCl<sub>2</sub>, and 0.895 mL of water to the oral bolus.
  - Adjust the pH to 3.0 with HCl.
  - Incubate at 37°C for 2 hours with constant mixing.
- Intestinal Phase:
  - Add 11 mL of simulated intestinal fluid (SIF), 5 mL of pancreatin solution (100 U/mL based on trypsin activity), 2.5 mL of bile solution (10 mM), 40  $\mu$ L of 0.3 M CaCl<sub>2</sub>, and 1.46 mL of water to the gastric chyme.
  - Adjust the pH to 7.0 with NaOH.
  - Incubate at 37°C for 2 hours with constant mixing.
  - Collect samples at different time points to measure the concentration of remaining disaccharide and released monosaccharides using High-Performance Liquid Chromatography (HPLC).

### Determination of Prebiotic Activity (Prebiotic Index)

This in vitro fermentation method uses a fecal slurry to simulate the human colonic environment.[\[12\]](#)[\[13\]](#)

- Fecal Slurry Preparation:
  - Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
  - Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution.
- Batch Fermentation:
  - Add 1% (w/v) of the test disaccharide (**inulobiose**, sucrose, lactose, or maltose) to a sterile fermentation vessel containing a basal nutrient medium.
  - Inoculate the vessel with the fecal slurry.
  - Incubate anaerobically at 37°C for 24-48 hours.
- Microbial Analysis:
  - Collect samples at 0, 24, and 48 hours.
  - Enumerate bacterial populations (e.g., Bifidobacterium, Lactobacillus, Clostridium, Bacteroides) using fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).
- Calculation of Prebiotic Index (PI):
  - The PI is calculated using the following formula:  $PI = (\text{Bif at 24h} / \text{Total Bacteria at 24h}) - (\text{Bif at 0h} / \text{Total Bacteria at 0h}) + (\text{Lac at 24h} / \text{Total Bacteria at 24h}) - (\text{Lac at 0h} / \text{Total Bacteria at 0h}) - (\text{Bac at 24h} / \text{Total Bacteria at 24h}) + (\text{Bac at 0h} / \text{Total Bacteria at 0h}) - (\text{Clo at 24h} / \text{Total Bacteria at 24h}) + (\text{Clo at 0h} / \text{Total Bacteria at 0h})$  Where Bif = Bifidobacterium, Lac = Lactobacillus, Bac = Bacteroides, Clo = Clostridium.

## Sensory Evaluation of Sweetness

This protocol uses a trained sensory panel to determine the relative sweetness of the disaccharides.<sup>[14][15][16]</sup>

- Panelist Training:
  - Select and train a panel of 10-12 individuals to recognize and scale the intensity of sweet taste.
  - Use reference solutions of sucrose at varying concentrations (e.g., 2%, 5%, 7.5%, 10% w/v) to anchor the sweetness scale.
- Sample Preparation:
  - Prepare solutions of each disaccharide at various concentrations in deionized water.
- Testing Procedure:
  - Present the samples to the panelists in a randomized and blind manner.
  - Ask panelists to rate the sweetness intensity of each sample on a line scale (e.g., from 0 = not sweet to 100 = extremely sweet).
  - Provide unsalted crackers and water for palate cleansing between samples.
- Data Analysis:
  - Calculate the mean sweetness intensity for each sample.
  - Determine the concentration of each disaccharide that is equi-sweet to a reference sucrose solution (e.g., 10% sucrose).
  - Calculate the relative sweetness by dividing the concentration of the sucrose reference by the equi-sweet concentration of the test disaccharide and multiplying by 100.

## Signaling Pathways and Physiological Effects

### Prebiotic Action and SCFA Production

**Inulobiose**, being a prebiotic, is fermented by gut microbiota into SCFAs. These SCFAs play a crucial role in gut health and systemic metabolism.

Caption: Fermentation of **inulobiose** by gut microbiota to produce beneficial SCFAs.

## SCFA Signaling Pathway

SCFAs exert their effects by binding to G-protein-coupled receptors (GPCRs) on various cell types in the gut and other tissues.

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